

1-Methyl-5-nitroindoline-2,3-dione chemical properties

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Compound of Interest

Compound Name: 1-Methyl-5-nitroindoline-2,3-dione

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Technical Guide: 1-Methyl-5-nitroindoline-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-5-nitroindoline-2,3-dione, also known as 1-methyl-5-nitroisatin, is a derivative of isatin, a privileged scaffold in medicinal chemistry. The presence of the nitro group at the 5-position and the methyl group at the 1-position significantly influences its electronic properties and reactivity, making it a valuable intermediate for the synthesis of a variety of heterocyclic compounds with potential biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characteristics of **1-Methyl-5-nitroindoline-2,3-dione**.

Chemical Properties

1-Methyl-5-nitroindoline-2,3-dione is an orange solid.[1] Its core chemical properties are summarized in the table below.



Property	Value	Reference
CAS Number	3484-32-0	[1]
Molecular Formula	C ₉ H ₆ N ₂ O ₄	[1]
Molecular Weight	206.16 g/mol	[1]
Melting Point	200-202 °C	[1]
Appearance	Orange solid	[1]
IUPAC Name	1-methyl-5-nitro-1H-indole-2,3- dione	

Synthesis

The primary method for the synthesis of **1-Methyl-5-nitroindoline-2,3-dione** is the N-methylation of 5-nitroisatin.

Experimental Protocol: N-methylation of 5-Nitroisatin

This protocol is adapted from established procedures for the N-alkylation of isatin derivatives.

Materials:

- 5-Nitroisatin
- Methyl iodide (CH₃I)
- Potassium carbonate (K₂CO₃)
- Anhydrous Dimethylformamide (DMF)
- Dilute Hydrochloric Acid (HCI)
- Water

Procedure:



- In a round-bottom flask, a mixture of 5-nitroisatin (1 equivalent), methyl iodide (5 equivalents), and potassium carbonate (3 equivalents) is prepared in anhydrous dimethylformamide (DMF).
- The reaction mixture is stirred overnight at room temperature.
- After completion of the reaction (monitored by TLC), water is added to the reaction mixture.
- The mixture is then acidified with dilute HCl until it is acidic to pH paper.
- The resulting yellow solid, **1-Methyl-5-nitroindoline-2,3-dione**, is collected by filtration.
- The solid is washed thoroughly with water until the filtrate is neutral to pH paper.
- The product is then air-dried to a constant weight.



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Synthesis workflow for **1-Methyl-5-nitroindoline-2,3-dione**.

Spectral Data (Predicted)

While a complete set of experimentally determined spectra for **1-Methyl-5-nitroindoline-2,3-dione** is not readily available in the public domain, the following data are predicted based on the analysis of closely related compounds, such as 5-nitroisatin, N-methylisatin, and other 5-nitroindole derivatives.[2][3][4][5][6]

1H NMR Spectroscopy

The expected proton NMR spectrum in a suitable solvent (e.g., DMSO-d₆) would likely exhibit the following signals:



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 8.5	d	1H	Aromatic H (position 4)
~ 8.3	dd	1H	Aromatic H (position 6)
~ 7.3	d	1H	Aromatic H (position 7)
~ 3.2	S	3H	N-CH₃

The aromatic protons are expected to be shifted downfield due to the electron-withdrawing effects of the nitro and carbonyl groups.

13C NMR Spectroscopy

The predicted carbon NMR spectrum would show the following key resonances:

Chemical Shift (δ, ppm)	Assignment
~ 182	C=O (position 3)
~ 158	C=O (position 2)
~ 150	Aromatic C (position 7a)
~ 145	Aromatic C (position 5)
~ 135	Aromatic C (position 3a)
~ 125	Aromatic C (position 6)
~ 118	Aromatic C (position 4)
~ 112	Aromatic C (position 7)
~ 26	N-CH₃

The carbonyl carbons are characteristically found at the downfield end of the spectrum.



Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

Wavenumber (cm ⁻¹)	Functional Group
~ 1750-1730	C=O stretching (ketone at C-3)
~ 1730-1710	C=O stretching (amide at C-2)
~ 1610-1590	C=C stretching (aromatic)
~ 1530-1500 & 1350-1330	N-O stretching (nitro group)

Mass Spectrometry

The electron ionization mass spectrum (EI-MS) would be expected to show a molecular ion peak [M]⁺ at m/z 206. Key fragmentation patterns would likely involve the loss of NO₂, CO, and cleavage of the N-methyl group.

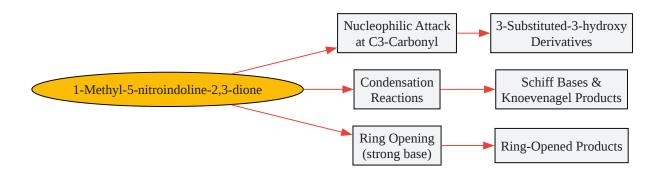
Reactivity

The reactivity of **1-Methyl-5-nitroindoline-2,3-dione** is primarily centered around the electrophilic C3-carbonyl group, which is susceptible to nucleophilic attack. The electron-withdrawing nitro group enhances the electrophilicity of the isatin ring system.

Key reactions include:

- Nucleophilic Addition to C3-Carbonyl: The C3-keto group readily reacts with a variety of nucleophiles, such as Grignard reagents, organolithium compounds, and enolates, to form 3substituted-3-hydroxy-1-methyl-5-nitroindolin-2-ones.
- Condensation Reactions: The C3-carbonyl group can undergo condensation reactions with compounds containing active methylene groups or primary amines.
- Ring-Opening Reactions: Under strong basic conditions, the amide bond can be cleaved.





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Reactivity profile of **1-Methyl-5-nitroindoline-2,3-dione**.

Applications in Research and Drug Development

The 1-methyl-5-nitroisatin scaffold is a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. The nitro group can be reduced to an amine, providing a handle for further functionalization and the introduction of diverse pharmacophores. Derivatives of 5-nitroindoles have been investigated for their anticancer properties.

Conclusion

1-Methyl-5-nitroindoline-2,3-dione is a readily accessible and reactive intermediate. This guide provides essential information on its chemical properties, a detailed synthetic protocol, and predicted spectral data to aid researchers in its synthesis, characterization, and utilization in synthetic and medicinal chemistry programs. Further experimental verification of the spectral data is recommended for rigorous structural confirmation.

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